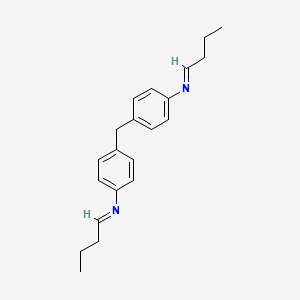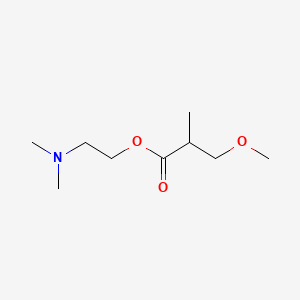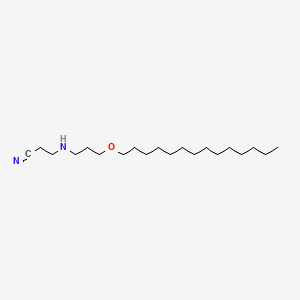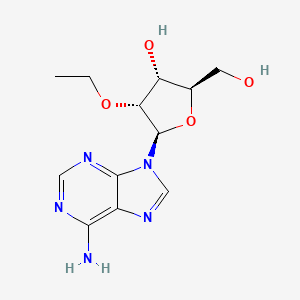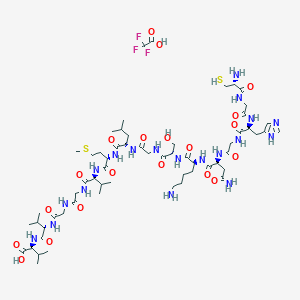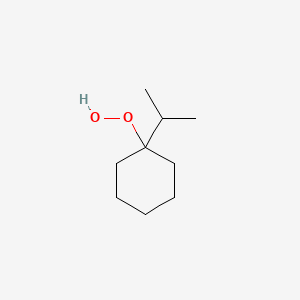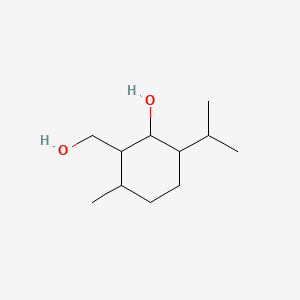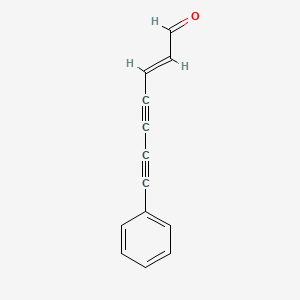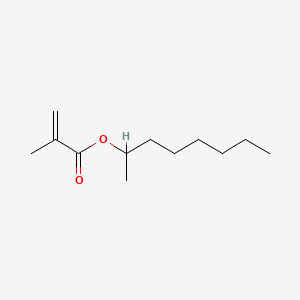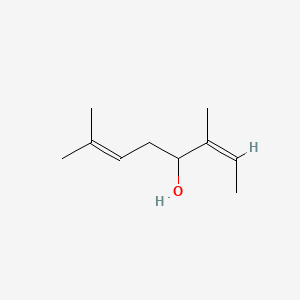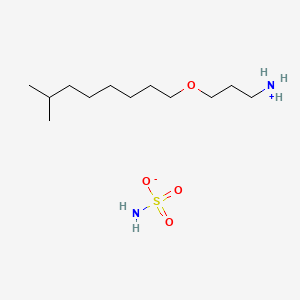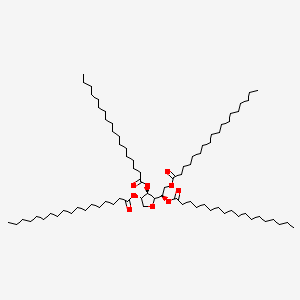
Sodium 1-aminoethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-aminoethanesulphonate: is an organosulfur compound with the molecular formula C2H6NNaO3S. It is a sodium salt of 1-aminoethanesulfonic acid and is known for its various applications in chemical synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination of Sodium Sulfinates: One efficient method involves the NH4I-mediated amination of sodium sulfinates with primary or secondary amines.
Oxidative Coupling: Another method includes the oxidative coupling of thiols or sulfinate salts with amines, which also yields sulfonamides.
Industrial Production Methods: : Industrial production often involves the use of sodium sulfinates as versatile building blocks for preparing various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium 1-aminoethanesulphonate can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: It participates in substitution reactions, particularly in the formation of sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Amines, particularly in the presence of catalysts like iodine.
Major Products
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Sulfonamides: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Biology and Medicine
Antibacterial and Anticancer Agents: Sulfonamides derived from sodium 1-aminoethanesulphonate have shown antibacterial and anticancer properties.
Industry
Herbicides and Pesticides: Utilized in the production of herbicides and pesticides due to its broad biological activities.
Mechanism of Action
The mechanism by which sodium 1-aminoethanesulphonate exerts its effects involves the formation of sulfonamide bonds. These bonds are crucial for the biological activity of many compounds, including antibacterial and anticancer agents. The molecular targets often include enzymes and proteins that are essential for bacterial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sodium Sulfinate: Another versatile building block for organosulfur compounds.
Sodium Sulfonate: Used in similar applications but differs in its chemical structure and reactivity.
Uniqueness: : Sodium 1-aminoethanesulphonate is unique due to its ability to form stable sulfonamide bonds, making it particularly valuable in medicinal chemistry for developing antibacterial and anticancer agents .
Properties
CAS No. |
84195-70-0 |
|---|---|
Molecular Formula |
C2H6NNaO3S |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
sodium;1-aminoethanesulfonate |
InChI |
InChI=1S/C2H7NO3S.Na/c1-2(3)7(4,5)6;/h2H,3H2,1H3,(H,4,5,6);/q;+1/p-1 |
InChI Key |
NSFYPZRDTCJZAS-UHFFFAOYSA-M |
Canonical SMILES |
CC(N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


